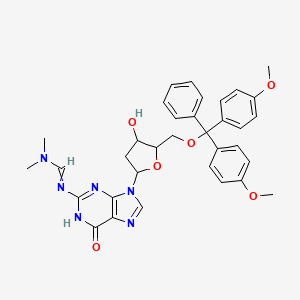

5'-O-DMT-N2-DMF-dG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIMRXIMVGPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5'-O-DMT-N2-DMF-dG chemical structure and properties

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Structure, Properties, and Application in Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of this compound, a protected deoxyguanosine derivative crucial for the chemical synthesis of DNA oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development. This document details its chemical structure, physicochemical properties, and its central role in solid-phase oligonucleotide synthesis via phosphoramidite chemistry.

Chemical Structure and Properties

This compound, more formally known as 5'-O-(4,4'-Dimethoxytrityl)-N2-formamidine-2'-deoxyguanosine, is a modified nucleoside. Its structure is characterized by three key protective groups:

-

5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group attached to the 5'-hydroxyl function of the deoxyribose sugar. This group protects the 5'-hydroxyl during chemical reactions and is removed at the beginning of each coupling cycle in oligonucleotide synthesis. Its cleavage releases a brightly colored carbocation, which allows for the quantitative monitoring of the synthesis efficiency.

-

N2-Dimethylformamidine (DMF): This group protects the exocyclic amine of the guanine base. It is stable to the conditions of the synthesis cycle but can be readily removed during the final deprotection step.

-

Deoxyguanosine Core: The fundamental purine nucleoside that is incorporated into the growing oligonucleotide chain.

These protecting groups are essential for directing the regioselectivity of the phosphoramidite coupling reaction and for preventing unwanted side reactions during oligonucleotide synthesis.

Physicochemical Properties

The key physicochemical properties of this compound and its corresponding phosphoramidite derivative are summarized in the table below. The phosphoramidite form is the activated monomer used in automated DNA synthesizers.

| Property | This compound | This compound 3'-CE Phosphoramidite |

| CAS Number | 40094-22-2[1] | 330628-04-1[][3] |

| Molecular Formula | C34H36N6O6[1] | C43H53N8O7P[][3] |

| Molecular Weight | 624.69 g/mol [1][4] | 824.93 g/mol [][3] |

| Appearance | White to off-white powder[1][] | White to off-white powder[] |

| Purity | ≥98.5% (HPLC)[1] | ≥98% (HPLC)[] |

| Storage Conditions | 2-8°C[1] | -20°C, under inert gas[][3] |

| Solubility | Soluble in organic solvents like dichloromethane and acetonitrile | Soluble in anhydrous acetonitrile |

Application in Solid-Phase Oligonucleotide Synthesis

This compound, in its 3'-phosphoramidite form, is a fundamental building block for the synthesis of custom DNA sequences. The synthesis process is a cyclical reaction that occurs on a solid support, typically controlled pore glass (CPG), and involves four main steps: detritylation, coupling, capping, and oxidation.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a single this compound phosphoramidite monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents and Materials

-

This compound 3'-CE Phosphoramidite dissolved in anhydrous acetonitrile

-

Solid support (e.g., CPG) with the initial nucleoside attached

-

Detritylation solution: 3% Trichloroacetic acid (TCA) in dichloromethane[5]

-

Activator solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 16% N-Methylimidazole/THF

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

-

Anhydrous acetonitrile for washing steps

Method

-

Detritylation: The solid support is washed with the detritylation solution to remove the 5'-DMT group from the immobilized nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is rapid, typically taking 30-60 seconds.

-

Capping: To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[6] This is achieved by treating the support with the iodine-containing oxidation solution.

-

Washing: The column is washed with anhydrous acetonitrile to remove any residual reagents.

This four-step cycle is repeated for each monomer to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.

Conclusion

This compound is an indispensable reagent in modern biotechnology, enabling the precise chemical synthesis of DNA oligonucleotides. Its carefully designed protecting groups allow for a high-yield, stepwise assembly of nucleic acid chains. Understanding its chemical properties and the principles of its application in phosphoramidite chemistry is fundamental for researchers engaged in genomics, diagnostics, and the development of nucleic acid-based therapeutics.

References

The Gatekeepers of Guanine: A Technical Guide to DMT and DMF Protecting Groups in Deoxyguanosine Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity, high-yield production of custom DNA and RNA sequences. For the nucleoside deoxyguanosine (dG), which is particularly susceptible to side reactions, the selection of appropriate protecting groups is critical. This technical guide provides an in-depth exploration of the functions, applications, and experimental considerations of two key protecting groups: the 5'-hydroxyl protecting group, 4,4'-dimethoxytrityl (DMT), and the exocyclic amine protecting group, N,N-dimethylformamidine (DMF).

The Role of the DMT Group: Directing the Synthesis

The dimethoxytrityl (DMT) group is the cornerstone of modern phosphoramidite-based oligonucleotide synthesis, serving as a temporary shield for the 5'-hydroxyl group of the nucleoside.[1] Its bulky nature provides excellent steric hindrance, preventing unwanted polymerization and ensuring that nucleotide addition occurs in a controlled, 3'-to-5' direction.[1][2] The DMT group's acid lability is a key feature, allowing for its quantitative removal under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent, to expose the 5'-hydroxyl for the next coupling cycle.[3][4]

A significant advantage of the DMT group is its use in real-time monitoring of synthesis efficiency. Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation, the dimethoxytrityl cation.[1][5] The intensity of this color, measured spectrophotometrically at around 495 nm, is directly proportional to the amount of DMT released and, therefore, to the coupling efficiency of the preceding cycle.[3][6]

The Function of the DMF Group: Safeguarding the Base

The exocyclic N²-amino group of guanine is nucleophilic and prone to undesired reactions during oligonucleotide synthesis. The N,N-dimethylformamidine (DMF) group serves as an effective protecting group for this amine, preventing side reactions during the phosphitylation and coupling steps.[7] The electron-donating nature of the DMF group also provides the added benefit of protecting the guanosine from depurination, a common side reaction that can occur under the acidic conditions of the DMT removal step.[8]

Compared to the more traditional isobutyryl (iBu) protecting group, the DMF group is classified as a "fast-deprotecting" group.[7] This allows for significantly milder and faster deprotection conditions, which is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications or for high-throughput applications.[3]

Data Presentation: A Comparative Overview

The choice of protecting groups can significantly impact the efficiency and outcome of oligonucleotide synthesis. The following tables summarize key quantitative data related to the DMT and DMF protecting groups.

| Parameter | DMT Group | Reference |

| Function | 5'-Hydroxyl Protection | [1][2] |

| Cleavage Condition | Mild Acid (TCA or DCA) | [3][4] |

| Monitoring | Spectrophotometric (495 nm) | [3][6] |

| Key Advantage | Enables directional synthesis and real-time yield monitoring | [1][6] |

| Parameter | DMF-dG | iBu-dG (Traditional) | Reference |

| Function | Exocyclic Amine (N²) Protection | Exocyclic Amine (N²) Protection | [7] |

| Deprotection (Conc. NH₄OH, 55°C) | 2 hours | 16 hours | [9] |

| Deprotection (Conc. NH₄OH, 65°C) | 1 hour | 8 hours | [9] |

| "UltraFAST" Deprotection (AMA, 65°C) | 5-10 minutes | 5-10 minutes | [7][9] |

| Key Advantage | Rapid deprotection, reduced depurination, suitable for sensitive oligos | More stable amide bond | [3][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups in a laboratory setting.

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide.

-

Coupling: The next phosphoramidite is added to the growing oligonucleotide chain.

-

Reagents: A 0.1 M solution of the DMT-dG(dmf) phosphoramidite in ACN and an activator solution (e.g., 0.45 M tetrazole in ACN).

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column to react with the free 5'-hydroxyl group.[7]

-

-

Capping: Any unreacted 5'-hydroxyl groups are blocked to prevent the formation of deletion mutations.

-

Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

-

Procedure: The two capping solutions are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyls.[11]

-

-

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester.

-

Reagent: A solution of 0.02 M iodine in THF/water/pyridine.

-

Procedure: The oxidizing solution is passed through the column.[11]

-

Protocol 2: Deprotection of DMF-dG Containing Oligonucleotides

Standard Deprotection (Ammonium Hydroxide):

-

The solid support is transferred to a vial.

-

Concentrated ammonium hydroxide is added.

-

The vial is sealed and heated at 55°C for 2 hours or 65°C for 1 hour.

-

The supernatant containing the deprotected oligonucleotide is removed.

"UltraFAST" Deprotection (AMA):

-

The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[7][9]

-

The supernatant is collected. Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[9]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

Caption: Chemical structures of dG, DMT, DMF, and the protected monomer.

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

Caption: General deprotection pathway for a synthetic oligonucleotide.

References

- 1. benchchem.com [benchchem.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. atdbio.com [atdbio.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. biotage.com [biotage.com]

The Role of 5'-O-DMT-N2-DMF-dG in Phosphoramidite Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of 5'-O-DMT-N2-DMF-dG, a critical building block in the solid-phase synthesis of oligonucleotides. We will delve into the chemical intricacies of its protecting groups, its role in the synthesis cycle, and provide detailed experimental context for its use.

Core Concepts: The Strategic Importance of Protecting Groups

Solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA manufacturing, relies on the sequential addition of nucleotide monomers to a growing chain immobilized on a solid support. This process demands high fidelity and coupling efficiencies, which are achieved through the strategic use of protecting groups. These chemical moieties temporarily block reactive sites on the nucleotide, ensuring that bond formation occurs only at the desired positions.

In the case of this compound, two key protecting groups are employed:

-

5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl of the deoxyguanosine nucleoside.[1] Its primary functions are to prevent self-polymerization of the phosphoramidite monomer and to ensure that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain. A key feature of the DMT group is its lability under mild acidic conditions, allowing for its selective removal at the beginning of each synthesis cycle.[2] Upon cleavage, the DMT cation is released, which has a distinct orange color, providing a convenient method for real-time monitoring of coupling efficiency.[1][3]

-

N2-Dimethylformamidine (DMF): The exocyclic amine of guanine is nucleophilic and requires protection to prevent unwanted side reactions during synthesis. The DMF group serves this purpose.[4][5] Compared to the more traditional isobutyryl (iBu) protecting group, the DMF group offers the significant advantage of being more labile, allowing for faster deprotection under milder basic conditions.[5][6] This is particularly beneficial in the synthesis of long oligonucleotides or those containing sensitive modifications that may be damaged by harsh deprotection conditions.[6]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Mechanism

The addition of a this compound monomer to a growing oligonucleotide chain follows a four-step cycle that is repeated for each nucleotide addition.

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT group from the terminal nucleotide of the solid-support-bound oligonucleotide. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[2][3] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Figure 1: Detritylation Workflow

Coupling

The activated this compound phosphoramidite and an activator, such as tetrazole or a derivative, are added to the reaction column.[7][8] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The exposed 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage.[7][] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[10]

Figure 2: Coupling Reaction Pathway

Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[11][12] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[12][13] The resulting acetylated chains will not participate in subsequent coupling reactions.

Figure 3: Capping of Unreacted Sites

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[14] This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[11]

Figure 4: Oxidation of the Phosphite Linkage

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treatment with a basic solution, most commonly concentrated ammonium hydroxide.[3]

The use of the DMF protecting group on guanine significantly accelerates the deprotection process compared to the traditional iBu group.[5][6]

Figure 5: Final Cleavage and Deprotection

Quantitative Data Summary

The choice of protecting group for guanine has a significant impact on the deprotection time required. The following table summarizes typical deprotection conditions for DMF-dG compared to the standard iBu-dG.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |

| dmf-dG | Concentrated Ammonium Hydroxide | 55 | 2 hours[15] |

| Concentrated Ammonium Hydroxide | 65 | 1 hour[15] | |

| AMA (Ammonium Hydroxide/Methylamine) | 65 | 10 minutes[5] | |

| iBu-dG | Concentrated Ammonium Hydroxide | 55 | 17 hours[1] |

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle using this compound

This protocol outlines a typical cycle for the addition of one this compound monomer on an automated DNA synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Phosphoramidite Solution: 0.1 M this compound in Acetonitrile

-

Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)

-

Capping Solution B: 1-Methylimidazole in THF

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Wash Solution: Acetonitrile

Protocol:

-

Deblocking:

-

Wash the column with acetonitrile.

-

Deliver the deblocking solution to the column and incubate for the time recommended by the synthesizer manufacturer (typically 60-120 seconds).

-

Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Deliver the activator solution and the phosphoramidite solution simultaneously to the column.

-

Allow the coupling reaction to proceed for the recommended time (typically 30-180 seconds).

-

Wash the column with acetonitrile.

-

-

Capping:

-

Deliver capping solutions A and B to the column and incubate for the recommended time (typically 30-60 seconds).

-

Wash the column with acetonitrile.

-

-

Oxidation:

-

Deliver the oxidation solution to the column and incubate for the recommended time (typically 30-60 seconds).

-

Wash the column thoroughly with acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Final Cleavage and Deprotection using Ammonium Hydroxide

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly.

-

Heat the vial at 65°C for 1 hour.

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide solution is now ready for purification.

Conclusion

This compound is a highly effective and versatile building block for the solid-phase synthesis of oligonucleotides. The strategic combination of the acid-labile 5'-DMT protecting group and the base-labile N2-DMF protecting group allows for efficient and high-fidelity synthesis. The faster deprotection kinetics afforded by the DMF group make it particularly well-suited for high-throughput applications and the synthesis of sensitive modified oligonucleotides, solidifying its importance in modern molecular biology and drug development.

References

- 1. glenresearch.com [glenresearch.com]

- 2. alfachemic.com [alfachemic.com]

- 3. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 10. glenresearch.com [glenresearch.com]

- 11. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. Atom Scientific Ltd | Product | Capping B1 (40% acetic anhydride in acetonitrile, for AKTA OligoPilot) [atomscientific.com]

- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 15. Fast Deprotection [qualitysystems.com.tw]

solubility and stability of 5'-O-DMT-N2-DMF-dG

An In-depth Technical Guide on the Solubility and Stability of 5'-O-DMT-N2-DMF-dG

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of oligonucleotide building blocks is paramount for the successful synthesis of high-quality nucleic acid sequences. This guide provides a detailed overview of the , a critical phosphoramidite monomer used in automated DNA synthesis.

Introduction to this compound

This compound, chemically known as N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], is a modified deoxyguanosine phosphoramidite. The 5'-O-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis. The N2-dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base during synthesis and offers advantages in terms of stability and deprotection kinetics compared to other protecting groups like isobutyryl (ibu).

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Solubility Profile

Generally, DMT-protected deoxynucleoside phosphoramidites are soluble in acetonitrile and other organic solvents like dichloromethane[1]. However, nucleosides and their derivatives can sometimes exhibit poor solubility in certain organic solvents, which may necessitate the use of more polar aprotic solvents such as dimethylformamide (DMF) or pyridine[2].

A quantitative measurement has been reported for the solubility of DMT-dG(dmf) Phosphoramidite in Dimethyl Sulfoxide (DMSO), indicating a high solubility that may require sonication to achieve full dissolution[3].

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Molar Concentration | Notes |

| DMT-dG(dmf) Phosphoramidite | DMSO | 100 mg/mL | 121.23 mM | Requires sonication; hygroscopic nature of DMSO can impact solubility[3]. |

Stability Characteristics

The stability of phosphoramidites in solution is a critical factor affecting the efficiency of oligonucleotide synthesis and the purity of the final product. Deoxyguanosine phosphoramidites are known to be the least stable among the four standard deoxyribonucleoside phosphoramidites[4][5].

The stability of phosphoramidites in acetonitrile solution generally follows the descending order: T, dC > dA > dG[4][5]. The primary degradation pathways in solution involve hydrolysis, elimination of acrylonitrile, and autocatalytic formation of cyanoethyl phosphonoamidates[4][5]. The rate of degradation can be mitigated by minimizing the concentration of water, reducing the amidite concentration, and adding a small amount of a basic compound[4].

The choice of the exocyclic amine protecting group on the guanine base significantly influences the stability of the phosphoramidite. The stability of dG phosphoramidites decreases in the order: dmf > ibu > tac. This indicates that the dimethylformamidine (dmf) protecting group confers a higher degree of stability in solution compared to isobutyryl (ibu) and tert-butylphenoxyacetyl (tac) protecting groups.

Table 2: Comparative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

| Phosphoramidite | Protecting Group | Purity Reduction (after 5 weeks) | Reference |

| dG | isobutyryl (ib) | 39% | [4][5] |

| dA | benzoyl (bz) | 6% | [4][5] |

| dC | benzoyl (bz) | 2% | [4][5] |

| T | - | 2% | [4][5] |

For optimal stability, this compound should be stored as a solid at -20°C under an inert atmosphere[6]. Stock solutions can be stored for extended periods at -80°C (up to 6 months) or for shorter durations at -20°C (up to 1 month), protected from light[3][7].

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a phosphoramidite involves preparing a saturated solution and measuring its concentration.

-

Sample Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., anhydrous acetonitrile) in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution[3].

-

Separation : Centrifuge the suspension to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved phosphoramidite using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the DMT cation (around 498 nm) after acidic treatment, or by a calibrated HPLC method.

Stability Assessment by HPLC

The stability of this compound in solution can be monitored over time using High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for peak identification[4][5].

-

Solution Preparation : Prepare a solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M) and store it under controlled conditions (e.g., room temperature, inert atmosphere).

-

Time-Point Analysis : At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of the solution.

-

HPLC Analysis :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., triethylammonium acetate or ammonium acetate).

-

Detection : UV detection at a wavelength appropriate for the DMT group (e.g., 254 nm).

-

Data Analysis : The purity of the phosphoramidite is determined by integrating the peak area of the main compound and any degradation products. The percentage of intact phosphoramidite is plotted against time to determine the degradation rate.

-

Visualization of Key Processes

Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis utilizing this compound.

Caption: The four-step cycle of automated oligonucleotide synthesis.

Deprotection Workflow

The use of the DMF protecting group on the guanine base allows for a more rapid deprotection process compared to traditional protecting groups.

Caption: Post-synthesis deprotection and purification workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

5'-O-DMT-N2-DMF-dG CAS number and molecular weight

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase synthesis, and the associated experimental protocols.

Compound Identification and Properties

This compound is a modified nucleoside, specifically a protected form of 2'-deoxyguanosine. The protecting groups are essential for directing the chemical reactions during automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle. The exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group, which prevents unwanted side reactions and is removed during the final deprotection step. The DMF group is noted for enabling faster deprotection compared to traditional protecting groups like isobutyryl (iBu).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-[(dimethylamino)methylene]-2'-deoxyguanosine | |

| CAS Number | 172361-60-3, 40094-22-2 | |

| Molecular Formula | C34H36N6O6 | |

| Molecular Weight | 624.7 g/mol | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C |

Note: This compound is the nucleoside. For oligonucleotide synthesis, it is converted into its 3'-CE phosphoramidite derivative (CAS: 330628-04-1, Molecular Formula: C43H53N8O7P, Molecular Weight: ~824.9 g/mol ).

Role in Automated Oligonucleotide Synthesis

The primary application of this compound is its use as a phosphoramidite monomer in automated, solid-phase oligonucleotide synthesis. This process, typically performed in the 3' to 5' direction, involves the sequential addition of such protected nucleosides to a growing chain anchored to a solid support. The use of the DMF protecting group on deoxyguanosine is particularly advantageous for synthesizing G-rich sequences, where it significantly reduces the risk of incomplete deprotection compared to the conventional iBu group.

The synthesis is a cyclical process involving four key steps for each monomer addition: detritylation, coupling, capping, and oxidation.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent processing of oligonucleotides using DMF-protected deoxyguanosine phosphoramidite.

This protocol outlines the four primary steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

-

Step 1: Detritylation (Deblocking)

-

Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: The acid solution is passed through the synthesis column containing the solid support. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor the efficiency of the previous coupling step.

-

-

Step 2: Coupling (Activation)

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite of this compound).

-

Reagents: The protected phosphoramidite monomer and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, dissolved in anhydrous acetonitrile.

-

Procedure: A solution containing the activator and an excess of the phosphoramidite monomer is delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group that is displaced by the 5'-hydroxyl group of the oligonucleotide chain.

-

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, thereby preventing the formation of deletion mutations in the final product.

-

Reagents: A capping mixture, typically consisting of acetic anhydride and N-methylimidazole (NMI).

-

Procedure: The capping reagents are delivered to the column, where they acetylate the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling cycles.

-

-

Step 4: Oxidation

-

Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).

-

Reagents: A solution of iodine in a mixture of water and a weak base like pyridine or lutidine.

-

Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the phosphite triester, creating the phosphate triester backbone characteristic of natural DNA.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) must be removed. The use of dmf-dG is compatible with rapid deprotection protocols.

-

Objective: To release the full-length oligonucleotide and remove all protecting groups to yield the final, biologically active product.

-

Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).

-

Procedure:

-

Cleavage and Deprotection: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

-

Add the AMA reagent to the vial containing the support. A typical volume is 1-2 mL for a 1 µmole scale synthesis.

-

Seal the vial tightly and heat at 65°C for 10-15 minutes. This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the DMF/acyl groups from the nucleobases.

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the AMA solution to dryness using a centrifugal evaporator or a stream of inert gas.

-

The resulting pellet is the crude oligonucleotide, which can be reconstituted in water or buffer for purification and downstream applications.

-

-

Critical Note: The UltraFAST AMA protocol requires the use of acetyl-protected deoxycytidine (Ac-dC) instead of the traditional benzoyl-protected version (Bz-dC) to prevent a transamination side reaction that can occur with methylamine.

Caption: Workflow for post-synthesis cleavage and deprotection.

discovery and development of modified guanosine phosphoramidites

An In-depth Technical Guide to the Discovery and Development of Modified Guanosine Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite method, a highly efficient and automatable process, allows for the precise, sequential addition of nucleotide building blocks to a growing chain on a solid support. While the synthesis of standard DNA and RNA is routine, the true power of this chemistry lies in its ability to incorporate modified nucleosides, enabling the creation of oligonucleotides with tailored properties.

Guanosine, with its complex electronic structure and multiple sites for modification, has been a particular focus of synthetic innovation. Modified guanosine phosphoramidites are integral to developing nuclease-resistant antisense oligonucleotides (ASOs), high-affinity probes, and tools for studying DNA damage and repair.[1][2][3] This guide provides a technical overview of the key discoveries and developmental pathways for several critical classes of modified guanosine phosphoramidites, complete with experimental insights and comparative data.

The Foundation: Solid-Phase Phosphoramidite Chemistry

The automated solid-phase synthesis of oligonucleotides proceeds in a four-step cycle for each nucleotide addition. This cycle is fundamental to understanding the incorporation of any modified phosphoramidite.[4][5][6]

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, typically controlled pore glass (CPG).[5][7] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The activated phosphoramidite monomer (dissolved in an anhydrous solvent like acetonitrile) is coupled to the free 5'-hydroxyl group.[4] This reaction is catalyzed by a weak acid, such as 1H-tetrazole or, more recently, activators like 4,5-dicyanoimidazole (DCI), which can accelerate the reaction for sterically hindered amidites.[8]

-

Capping: To prevent the extension of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in failure sequences), they are permanently blocked or "capped" using reagents like acetic anhydride.[4][6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester using an iodine solution.[4] This completes the cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Key Classes of Modified Guanosine Phosphoramidites

2'-Sugar Modifications: Enhancing Stability and Affinity

Modifications at the 2'-position of the ribose sugar are a primary strategy for conferring desirable drug-like properties to oligonucleotides.

2'-O-Methyl (2'-OMe) Guanosine: The 2'-O-methyl modification is one of the most widely used for increasing nuclease resistance and enhancing the binding affinity of an oligonucleotide to its RNA target.[9] The resulting 2'-OMe-RNA:RNA duplex adopts an A-form geometry similar to a natural RNA:RNA duplex. The synthesis of 2'-OMe-G phosphoramidite is well-established, and it is a staple in the production of therapeutic ASOs and siRNAs.[10][11]

Locked Nucleic Acid (LNA) Guanosine: LNA is a conformationally "locked" nucleic acid analogue where the 2'-oxygen is connected to the 4'-carbon by a methylene bridge.[12][13][14] This bridge restricts the ribose ring to an A-type (3'-endo) conformation, leading to unprecedented thermal stability when hybridized with complementary DNA or RNA strands.[13][14] LNA-modified oligonucleotides are powerful tools for applications requiring high affinity and specificity, such as diagnostics, SNP detection, and antisense therapy.[13][14][15] However, their synthesis requires longer coupling times due to increased steric hindrance.[13][16]

Base Modifications: Probing Function and Damage

Modifying the guanine base itself opens avenues for studying DNA damage, creating adducts, or introducing functional groups.

8-oxo-Guanosine (8-oxo-G): 7,8-dihydro-8-oxoguanosine is a common product of oxidative DNA damage and is highly mutagenic.[17][18] To study its biological effects, researchers require oligonucleotides containing this lesion at specific sites. The synthesis of the 8-oxo-G phosphoramidite involves protecting the O6 and N7 positions to ensure correct coupling and prevent side reactions during oligonucleotide synthesis.[19][20] These building blocks have been crucial for investigating the mechanisms of DNA repair and the structural consequences of oxidative damage.[18]

C8-Aryl-Guanosine: The C8 position of guanine is susceptible to attack by carcinogens, forming bulky C8-aryl adducts.[21] The synthesis of phosphoramidites with these modifications is essential for understanding how such adducts disrupt DNA structure and lead to mutations. A key synthetic strategy involves the Suzuki coupling of C8-bromo-2'-deoxyguanosine with an appropriate aryl boronic acid.[21][22] This method provides a versatile route to a wide range of C8-modified guanosine phosphoramidites.[21]

Protecting Group Innovations

The standard protecting group for the exocyclic amine of guanosine is isobutyryl (iBu). However, the lactam function of guanine can undergo side reactions with phosphoramidite reagents, leading to chain cleavage, especially in guanine-rich sequences.[23][24] To overcome this, alternative protecting groups for the O6 position have been developed, such as the p-nitrophenylethyl (NPE) group, which prevents this side reaction and improves the yield of full-length oligonucleotides.[23][24] Similarly, bulky groups like diphenylcarbamoyl (DPC) can be used to direct glycosylation to the desired N9 position during nucleoside synthesis, though this can sometimes reduce solubility.[25][26]

Quantitative Data Summary

The choice of modified phosphoramidite and synthesis conditions significantly impacts the efficiency and outcome of oligonucleotide synthesis.

| Modified Guanosine Phosphoramidite | Standard Activator | Recommended Coupling Time | Typical Coupling Efficiency | Key Feature | Reference |

| Standard dG | Tetrazole / DCI | 30 - 90 seconds | >99% | Baseline | [4] |

| 2'-O-Methyl-G | Tetrazole / DCI | 3 - 6 minutes | ~98-99% | Nuclease Resistance | [8][9] |

| LNA-G | DCI / ETT | 3 - 5 minutes | ~98% | High Affinity (Increased Tm) | [13][16] |

| 8-oxo-dG (protected) | Tetrazole | 5 - 10 minutes | >97% | Models Oxidative Damage | [19][20] |

| C8-Aryl-dG | Tetrazole | 5 - 10 minutes | >97% | Bulky Adduct Mimic | [21] |

Table 1: Comparative data for the incorporation of various modified guanosine phosphoramidites during solid-phase synthesis. Coupling times are typical recommendations and may vary by synthesizer and scale.

Key Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for incorporating a phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.

-

Reagent Preparation:

-

Dissolve phosphoramidites (standard and modified) in anhydrous acetonitrile to a final concentration of 0.1 M.[27]

-

Prepare solutions for the activator (e.g., 0.25 M ETT or 0.25 M DCI in acetonitrile), capping reagents (acetic anhydride/lutidine/THF and N-methylimidazole/THF), deblocking solution (3% trichloroacetic acid in dichloromethane), and oxidizer (0.02 M iodine in THF/pyridine/water).[4]

-

-

Automated Synthesis Cycle:

-

Deblocking: Flush the synthesis column with the deblocking solution to remove the 5'-DMT group. Follow with an acetonitrile wash.

-

Coupling: Deliver the activator and the specific phosphoramidite solution simultaneously to the column. The reaction time is critical and should be adjusted based on the phosphoramidite being used (see Table 1).[4][13] Standard bases typically require ~30 seconds, while modified versions may need 5-10 minutes.[4]

-

Capping: Flush the column with capping reagents to block any unreacted 5'-hydroxyls.

-

Oxidation: Treat the column with the iodine solution to convert the phosphite triester to a stable phosphate triester. Follow with an acetonitrile wash.

-

Repeat the cycle until the full-length oligonucleotide is synthesized.

-

-

Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (on the bases and phosphate backbone) are removed.

-

A common method is treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at elevated temperatures (e.g., 55°C) for several hours.[20][25]

-

Note: Specific modifications may require specialized deprotection conditions. For example, some LNA-containing oligos should not be deprotected with methylamine.[13]

-

-

Purification:

-

The crude oligonucleotide is purified, typically by reverse-phase HPLC (if the final DMT group is left on) or by polyacrylamide gel electrophoresis (PAGE).[27]

-

Synthesis of O6, N7-bisdiphenylcarbamoyl-protected 8-oxoguanosine Phosphoramidite

This protocol provides a high-level overview of the synthesis of a key intermediate for studying oxidative DNA damage, as described by Taniguchi et al.[19][20]

-

Starting Material: Begin with commercially available guanosine.

-

Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups with a suitable silyl protecting group (e.g., TBDMS).

-

Oxidation: Introduce the 8-oxo modification to the guanine base.

-

Protection of 8-oxo-Guanine: Protect the O6 and N7 positions with diphenylcarbamoyl chloride to prevent side reactions during subsequent steps.

-

Selective Deprotection: Selectively remove the 5'-hydroxyl protecting group.

-

Tritylation: Introduce the DMT group at the 5'-position.

-

Deprotection of 3'-OH: Remove the protecting group at the 3'-hydroxyl position.

-

Phosphitylation: React the free 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite building block.

Application in Drug Development

The development of modified guanosine phosphoramidites has been transformative for therapeutic oligonucleotide design. By incorporating modifications like 2'-OMe or LNA, developers can create ASOs with enhanced stability against nucleases and higher binding affinity for their target mRNA. This leads to more potent and durable gene silencing effects, which is a critical requirement for effective therapies.[2][28]

References

- 1. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]

- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2021249993A1 - Guanosine analogues for use in therapeutic polynucleotides - Google Patents [patents.google.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. microsynth.com [microsynth.com]

- 15. Locked nucleic acid (LNA)-modified dinucleotide mRNA cap analogue: synthesis, enzymatic incorporation, and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5'-O-DMT-N2-DMF-dG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the protected deoxynucleoside 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG). This compound is a critical building block in the chemical synthesis of oligonucleotides, and its purity and structural integrity are paramount for the successful production of therapeutic and research-grade nucleic acids. This document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this important molecule.

Chemical Structure

This compound is a derivative of 2'-deoxyguanosine in which the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group. These protecting groups prevent unwanted side reactions during oligonucleotide synthesis.

Molecular Formula: C34H37N7O6

Molecular Weight: 639.70 g/mol

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the known spectra of similar protected deoxynucleosides, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity | Notes |

| H8 (Guanine) | ~ 7.8 - 8.0 | s | |

| Aromatic (DMT) | ~ 6.8 - 7.5 | m | Multiple overlapping signals |

| H1' (Sugar) | ~ 6.2 - 6.4 | t | |

| H3' (Sugar) | ~ 4.7 - 4.9 | m | |

| H4' (Sugar) | ~ 4.1 - 4.3 | m | |

| H5', H5'' (Sugar) | ~ 3.3 - 3.5 | m | |

| OCH₃ (DMT) | ~ 3.7 - 3.8 | s | Two singlets |

| N=CH (DMF) | ~ 8.5 | s | |

| N(CH₃)₂ (DMF) | ~ 3.0 - 3.2 | s | Two singlets |

| H2', H2'' (Sugar) | ~ 2.3 - 2.8 | m |

Note: Chemical shifts are referenced to the residual solvent peak. Actual values may vary depending on the solvent, concentration, and instrument.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) in CDCl₃ |

| C6 (Guanine) | ~ 158 |

| C2 (Guanine) | ~ 156 |

| C4 (Guanine) | ~ 151 |

| C8 (Guanine) | ~ 136 |

| C5 (Guanine) | ~ 117 |

| Aromatic (DMT) | ~ 113 - 145 |

| C1' (Sugar) | ~ 86 |

| C4' (Sugar) | ~ 85 |

| C3' (Sugar) | ~ 72 |

| C5' (Sugar) | ~ 64 |

| OCH₃ (DMT) | ~ 55 |

| N(CH₃)₂ (DMF) | ~ 35, 41 |

| C2' (Sugar) | ~ 40 |

| N=CH (DMF) | ~ 157 |

Note: These are approximate values and can be influenced by experimental conditions.

Table 3: Mass Spectrometry Data

| Ionization Mode | Ion | Expected m/z |

| ESI+ | [M+H]⁺ | 640.28 |

| ESI+ | [M+Na]⁺ | 662.26 |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Experiment: A standard proton experiment (e.g., 'zg30' on Bruker instruments).

-

Parameters:

-

Pulse angle: 30 degrees

-

Relaxation delay (d1): 1-2 seconds

-

Number of scans (ns): 16-64 (depending on sample concentration)

-

Spectral width: 0-12 ppm

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

-

3. ¹³C NMR Acquisition:

-

Experiment: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Parameters:

-

Pulse angle: 30 degrees

-

Relaxation delay (d1): 2 seconds

-

Number of scans (ns): 1024 or more to achieve adequate signal-to-noise.

-

Spectral width: 0-200 ppm

-

-

Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements.

-

Mode: Positive ion mode is typically used for this class of compounds.

-

Infusion Parameters:

-

Flow rate: 5-10 µL/min (direct infusion) or coupled with a liquid chromatography (LC) system.

-

Capillary voltage: 3-4 kV

-

Nebulizing gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying gas (N₂): 200-300 °C

-

-

Data Acquisition:

-

Scan range: m/z 100-1000

-

Acquire data for a sufficient duration to obtain a stable signal.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization of this compound. Adherence to these protocols will aid in ensuring the quality and identity of this crucial reagent for oligonucleotide synthesis.

Methodological & Application

Application Notes & Protocols: Incorporation of 5'-O-DMT-N2-DMF-dG into Custom Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction Custom oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics.[1][2] The synthesis of these molecules often requires the incorporation of modified nucleosides to enhance their properties, such as stability, binding affinity, and cellular uptake.[3][4] 5'-O-DMT-N2-DMF-dG is a key phosphoramidite building block used in automated solid-phase oligonucleotide synthesis.[][6] The 5'-O-Dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl function, while the N2-dimethylformamidine (DMF) group protects the exocyclic amino group of guanosine.[7][8] The DMF protecting group is particularly advantageous as it is labile and allows for rapid, mild deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive dyes or other modifications.[9][10]

This document provides detailed protocols for the incorporation, deprotection, and analysis of custom oligonucleotides synthesized using this compound phosphoramidite.

Properties and Advantages

The this compound phosphoramidite is a white to off-white powder that is essential for the precise, automated synthesis of DNA sequences.[][6] Its structure is optimized for high coupling efficiency and stability during the synthesis cycle.[6]

Table 1: Product Specifications

| Property | Description | Reference |

|---|---|---|

| Full Chemical Name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-Guanosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [] |

| Common Synonyms | Dmf-dG-CE Phosphoramidite, DMT-dG(dmf) Phosphoramidite | [][6] |

| CAS Number | 330628-04-1 | [][6] |

| Molecular Formula | C43H53N8O7P | [] |

| Purity | ≥98% by HPLC | [] |

| Storage Conditions | Store at -20°C, sealed away from moisture and light. |[][11] |

The primary advantage of the N2-DMF protecting group over others, such as isobutyryl (ibu), is its lability under milder basic conditions. This facilitates faster deprotection protocols and helps prevent degradation of sensitive functional groups within the oligonucleotide.[9][12][13] The DMF group also effectively protects guanosine from depurination during the acidic detritylation steps of synthesis.[7]

Table 2: Comparison of Common Guanine Protecting Groups

| Protecting Group | Typical Deprotection Conditions | Deprotection Time | Key Advantages |

|---|---|---|---|

| N2-dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide at 55°C | 1 hour | Fast deprotection, mild conditions, compatible with sensitive modifications.[9] |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) at 65°C | 5-10 minutes ("UltraFAST") | Extremely rapid deprotection.[10][12][13] |

| N2-isobutyryl (ibu) | Concentrated Ammonium Hydroxide at 55°C | 8-17 hours | Standard, widely used. |

Experimental Workflow and Protocols

The overall process involves automated solid-phase synthesis, cleavage from the solid support, deprotection of nucleobases and phosphate groups, and finally, purification of the full-length oligonucleotide.

Caption: Overall workflow for custom oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines a single cycle for adding a this compound nucleotide to the growing chain using the phosphoramidite method on an automated synthesizer.[1] The synthesis proceeds in the 3' to 5' direction.[1]

Caption: The four-step phosphoramidite synthesis cycle.

Methodology:

-

Step 1: Detritylation (De-blocking)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7]

-

Procedure: The reagent is passed through the synthesis column. The orange color of the resulting DMT carbocation can be measured spectrophotometrically (at 495 nm) to monitor coupling efficiency from the previous cycle.[14]

-

-

Step 2: Coupling

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group and the incoming this compound phosphoramidite.

-

Reagents: this compound phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.[7]

-

Procedure: The activated phosphoramidite is delivered to the column in excess to drive the reaction to completion. Coupling is rapid, typically taking less than a minute for deoxynucleosides.[1]

-

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations (n-1 sequences).

-

Reagents: A two-part capping mixture, typically Acetic Anhydride/Lutidine and N-Methylimidazole in THF.[8]

-

Procedure: The capping reagents are delivered to the column to acetylate the unreacted termini.

-

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and THF.[8]

-

Procedure: The oxidizing agent is passed through the column. This step stabilizes the newly formed internucleotide bond, allowing the cycle to begin again for the next base addition.

-

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (N2-DMF on guanine, cyanoethyl on the phosphate backbone) must be removed. The choice of deprotection method depends on the presence of other sensitive modifications on the oligo.

Caption: Decision workflow for choosing a deprotection protocol.

A. Standard Deprotection (Ammonium Hydroxide) This method is suitable for standard DNA oligonucleotides without highly sensitive modifications.

-

Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly and heat at 55°C for 1 hour.[9]

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

-

Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water) for purification.

B. UltraFAST Deprotection (AMA) This method is preferred for oligonucleotides with sensitive modifications and for high-throughput applications.[10][12][13]

-

Transfer the solid support to a 2 mL screw-cap vial.

-

Add 1-2 mL of AMA reagent (a 1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine).

-

Seal the vial tightly and heat at 65°C for 5-10 minutes.[10][12][13]

-

Cool the vial rapidly in an ice bath.

-

Transfer the supernatant to a new tube.

-

Evaporate the solution to dryness.

-

Resuspend the crude oligonucleotide pellet for purification.

Table 3: Recommended Deprotection Conditions Summary

| Method | Reagent | Temperature | Time | Best For |

|---|---|---|---|---|

| Standard | Conc. Ammonium Hydroxide | 55°C | 1-2 hours | Standard DNA Oligos.[9] |

| UltraFAST | AMA (NH4OH/Methylamine) | 65°C | 5-10 minutes | Oligos with sensitive dyes; high-throughput needs.[10] |

Protocol 3: Quality Control and Analysis

After synthesis and deprotection, the quality and quantity of the oligonucleotide should be assessed.

-

Quantification: Determine the final yield by measuring the UV absorbance at 260 nm (OD260).[3]

-

Purity Analysis: Assess the purity of the crude product and the success of the purification using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][3]

-

Identity Confirmation: Confirm the molecular weight and integrity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI).[3]

Applications in Research and Drug Development

The ability to incorporate modified bases like N2-DMF-dG is critical for advancing nucleic acid technologies.

-

Therapeutics: Used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs), where modifications can improve stability against nucleases and reduce off-target effects.[1][3][4]

-

Diagnostics: Enables the creation of highly specific probes and primers for detecting DNA or RNA targets in various diagnostic assays.[1][]

-

Molecular Biology: Custom oligonucleotides with modified bases are used to study DNA-protein interactions, gene function, and nucleic acid structures.[]

Conclusion The use of this compound phosphoramidite is a cornerstone of modern oligonucleotide synthesis. Its incorporation via automated phosphoramidite chemistry, combined with the advantages of a labile DMF protecting group, facilitates the efficient and reliable production of custom oligonucleotides. The mild deprotection conditions it allows are particularly valuable for synthesizing complex molecules with sensitive functional groups, thereby expanding the toolkit for researchers and professionals in drug development and diagnostics.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases [biosyn.com]

- 4. mdpi.com [mdpi.com]

- 6. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 7. glenresearch.com [glenresearch.com]

- 8. books.rsc.org [books.rsc.org]

- 9. atdbio.com [atdbio.com]

- 10. glenresearch.com [glenresearch.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Antisense Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in the synthesis of antisense oligonucleotides, particularly those with a phosphorothioate backbone. The information presented herein is intended to guide researchers in developing robust and efficient synthesis protocols for therapeutic and research applications.

Introduction to this compound

This compound is a critical building block in the automated solid-phase synthesis of DNA oligonucleotides. It is a phosphoramidite derivative of deoxyguanosine, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic N2 amine of the guanine base is protected by a dimethylformamidine (DMF) group. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

The choice of the N2-protecting group on deoxyguanosine is crucial for the overall efficiency and quality of the oligonucleotide synthesis. The DMF group offers a significant advantage over the more traditional isobutyryl (ibu) protecting group due to its increased lability under basic conditions. This allows for faster and milder deprotection of the final oligonucleotide, which is particularly beneficial for the synthesis of sensitive, modified, or long oligonucleotides.[1][2]

Advantages of N2-DMF Protection in Antisense Oligonucleotide Synthesis

The use of this compound in the synthesis of antisense oligonucleotides, especially those with phosphorothioate linkages, offers several key advantages:

-

Faster Deprotection: The DMF group is removed significantly faster than the ibu group under standard ammonium hydroxide deprotection conditions.[3][4] This increased rate of deprotection reduces the overall synthesis time, leading to higher throughput.

-

Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and conditions. This is critical for preserving the integrity of sensitive modifications and dyes that may be incorporated into the antisense oligonucleotide.[1][2]

-

Reduced Base Modification: The faster deprotection kinetics minimize the exposure of the oligonucleotide to harsh basic conditions, thereby reducing the risk of base modifications and the formation of unwanted side products.

-

Improved Yield for G-Rich Sequences: For sequences rich in guanine, the efficient deprotection of the DMF group helps to prevent incomplete deprotection, which can be a challenge with the more stable ibu group, leading to higher purity and yield of the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of this compound in oligonucleotide synthesis.

| Protecting Group | Deprotection Conditions (Concentrated Ammonium Hydroxide) | Deprotection Time | Reference |

| N2-DMF-dG | 55°C | 2 hours | [3] |

| 65°C | 1 hour | [3] | |

| N2-ibu-dG | 55°C | 8 hours | |

| 65°C | 4 hours |

| Synthesis Parameter | Expected Value | Notes | Reference |

| Stepwise Coupling Efficiency | >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides. A 99% stepwise yield for a 20-mer results in a theoretical maximum yield of ~82%. | [1] |

| Overall Yield (20-mer) | 40-60% (crude) | The final yield depends on the sequence, scale, and purification method. The use of DMF-dG can contribute to higher overall yields due to cleaner deprotection. | |

| Purity (crude) | 70-90% | Purity is sequence-dependent and can be improved with optimized synthesis and deprotection protocols. |

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of phosphorothioate antisense oligonucleotides using this compound. These protocols are based on the well-established phosphoramidite chemistry.

Diagram: Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle

Caption: Workflow of solid-phase phosphorothioate oligonucleotide synthesis.

Detritylation

This step removes the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

Wash the solid support with anhydrous acetonitrile.

-

Flush the column with the detritylation solution (3% TCA in DCM) for 60-120 seconds. The appearance of an orange color indicates the release of the DMT cation.

-

Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT group.

-

Coupling

This step involves the reaction of the free 5'-hydroxyl group on the growing oligonucleotide chain with the this compound phosphoramidite.

-

Reagents:

-

This compound phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Activator: 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

-

Procedure:

-

Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for 30-60 seconds.

-

Wash the solid support with anhydrous acetonitrile.

-

Sulfurization

This step converts the newly formed phosphite triester linkage into a more stable phosphorothioate triester linkage.

-

Reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in a mixture of pyridine and acetonitrile (1:1 v/v).

-

Procedure:

-

Deliver the sulfurizing reagent to the synthesis column.

-

Allow the sulfurization reaction to proceed for 60-120 seconds.

-

Wash the solid support with anhydrous acetonitrile.

-

Capping

This step acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Reagents:

-

Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Capping Reagent B: 16% N-Methylimidazole in THF.

-

-

Procedure:

-

Deliver a mixture of Capping Reagents A and B to the synthesis column.

-

Allow the capping reaction to proceed for 30 seconds.

-

Wash the solid support with anhydrous acetonitrile.

-

Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the bases and the phosphate backbone are removed.

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Heat the vial at 55°C for 2 hours or at 65°C for 1 hour to cleave the oligonucleotide from the support and remove the DMF and cyanoethyl protecting groups.[3]

-

Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

-

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying antisense oligonucleotides. The final 5'-DMT group can be left on (DMT-on) to aid in purification, as it significantly increases the hydrophobicity of the full-length product.

-

Post-Purification Detritylation (if DMT-on):

-

Treat the purified DMT-on oligonucleotide with 80% acetic acid for 20-30 minutes at room temperature.

-

Neutralize the acid and desalt the oligonucleotide.

-

Application Example: Antisense Oligonucleotide Targeting Bcl-2

Antisense oligonucleotides are designed to bind to a specific mRNA sequence and inhibit the translation of the corresponding protein. A prominent example is the targeting of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells.

Diagram: Mechanism of Action of an Antisense Oligonucleotide Targeting Bcl-2

Caption: ASO targeting Bcl-2 mRNA to induce apoptosis.